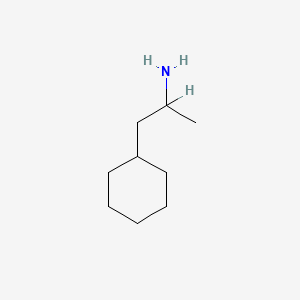
1-Cyclohexylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylpropan-2-amine is an organic compound with the molecular formula C9H19N. It is a primary amine characterized by a cyclohexyl group attached to a propan-2-amine structure. This compound is also known by other names such as 2-amino-1-cyclohexylpropane and norpropylhexedrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with 2-aminopropane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. The reaction conditions often include elevated temperatures and pressures to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are employed.
Substitution: Halogenating agents or alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-cyclohexylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various physiological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar structure but lacks the propan-2-amine group.
2-Amino-1-cyclohexanol: Contains a hydroxyl group instead of a propan-2-amine group.
Cyclohexylmethylamine: Similar structure but with a different alkyl chain.
Uniqueness: 1-Cyclohexylpropan-2-amine is unique due to its specific combination of a cyclohexyl group and a propan-2-amine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biologische Aktivität
1-Cyclohexylpropan-2-amine, also known as cyclohexylpropan-2-amine, is an organic compound with the molecular formula C9H19N. This compound has garnered attention in pharmacology and biochemistry due to its potential biological activities, including interactions with neurotransmitter systems and possible therapeutic applications.
This compound can be synthesized through various methods, primarily involving the reduction of 1-cyclohexylpropan-2-one. The reduction can be achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation techniques. The compound is characterized by its chiral nature, which can influence its biological activity and receptor interactions.
The biological activity of this compound is largely attributed to its interaction with various receptors in the central nervous system. It is hypothesized to act as a monoamine neurotransmitter modulator, potentially affecting dopamine and norepinephrine pathways. This modulation may lead to effects such as increased alertness or mood elevation, similar to other compounds in the amphetamine class.
Neuropharmacological Effects
Research indicates that this compound may exhibit stimulant properties. Its structural similarity to amphetamines suggests it could influence catecholamine release, leading to increased energy and focus.
Antimicrobial Activity
In addition to its neuropharmacological effects, studies have shown that derivatives of cyclohexylamines exhibit antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating significant antibacterial activity.
Case Studies and Research Findings
- Neuropharmacological Studies :
- Antimicrobial Testing :
- Chiral Analysis :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 155.25 g/mol |
| Log P (octanol-water partition coefficient) | 3.42 |
| BBB Permeant | Yes |
| CYP Inhibition | No |
Eigenschaften
CAS-Nummer |
54704-34-6 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
(2R)-1-cyclohexylpropan-2-amine |
InChI |
InChI=1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
GIXSTBOIKJPUKD-MRVPVSSYSA-N |
SMILES |
CC(CC1CCCCC1)N |
Isomerische SMILES |
C[C@H](CC1CCCCC1)N |
Kanonische SMILES |
CC(CC1CCCCC1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













